molecular formula C8H5BrClNO2S B2678230 7-bromo-1H-indole-3-sulfonyl chloride CAS No. 2137914-27-1

7-bromo-1H-indole-3-sulfonyl chloride

Cat. No.: B2678230
CAS No.: 2137914-27-1
M. Wt: 294.55
InChI Key: HLVQLJCNXJLORN-UHFFFAOYSA-N
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Description

7-bromo-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C8H5BrClNO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a sulfonyl chloride group at the 3rd position, and an indole core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 7-bromo-1H-indole. One common method includes the reaction of 7-bromo-1H-indole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3rd position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 7-bromo-1H-indole-3-sulfonyl chloride is used as a building block in the synthesis of various indole derivatives. It serves as a precursor for the preparation of sulfonamide-based indole analogs, which have significant biological activities .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: 7-bromo-1H-indole-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives through substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

7-bromo-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVQLJCNXJLORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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